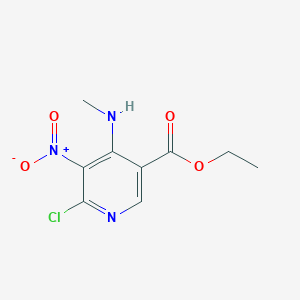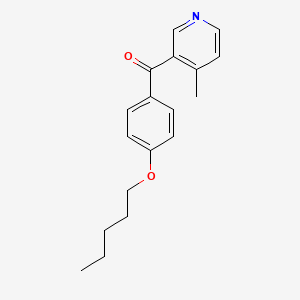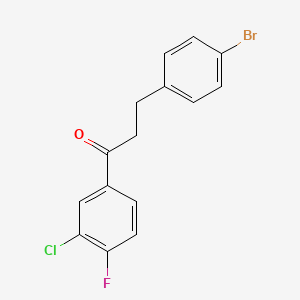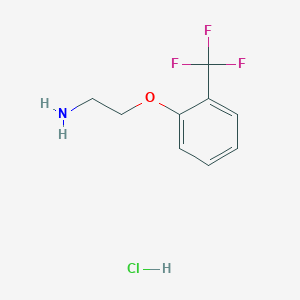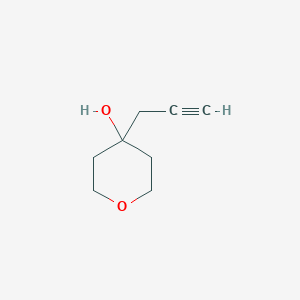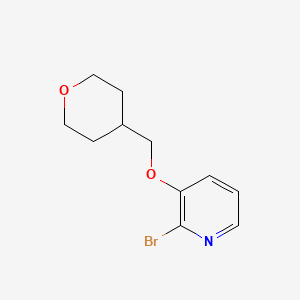
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
説明
“2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is a bifunctional building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of aqueous acid to generate the latent alcohol functionality . Various synthetic methods have been reported in the literature, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1-15H2 .Physical And Chemical Properties Analysis
This compound has a boiling point of 64.5 °C at 0.8 mmHg and a density of 1.317 g/mL at 25 °C .科学的研究の応用
Synthesis of Heterocyclic Compounds
"2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" has been employed as a precursor in the synthesis of novel heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds were evaluated for their anticancer activity against several human cancer cell lines, indicating the potential for developing new therapeutic agents (Mohareb & MegallyAbdo, 2015).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of "this compound" have been utilized to synthesize nickel(II) complexes. These complexes have shown efficacy as catalysts in ethylene oligomerization reactions, producing mainly butenes. Such studies demonstrate the compound's role in facilitating industrially relevant chemical transformations and its potential in the development of new catalytic systems (Nyamato et al., 2016).
Antibacterial Activity
Another significant application of derivatives of "this compound" is in the development of antibacterial agents. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds has been explored, with these derivatives exhibiting antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests a potential route for the discovery of new antibacterial drugs (Bogdanowicz et al., 2013).
Proton Transfer and Photoreactivity
The compound and its derivatives have been studied for their unique photophysical properties, such as proton transfer reactions and photoreactivity. These studies provide insights into the mechanisms of photoinduced tautomerization, which is significant for understanding chemical reactivity under light irradiation and for designing molecules with specific light-responsive properties (Vetokhina et al., 2012).
Safety and Hazards
作用機序
Target of action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This structure is often found in bioactive compounds and drugs, suggesting that this compound might interact with biological targets in a manner similar to other pyridine derivatives .
Mode of action
The exact mode of action would depend on the specific biological target of this compound. Pyridine derivatives are often involved in reactions with enzymes or receptors in the body, where they can act as inhibitors or activators .
Biochemical pathways
Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Pyridine derivatives are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Result of action
The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Given the wide range of activities associated with pyridine derivatives, the effects could potentially be quite diverse .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific conditions within the body. The bromine atom and the methoxy group in the compound might also play a role in its stability.
特性
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



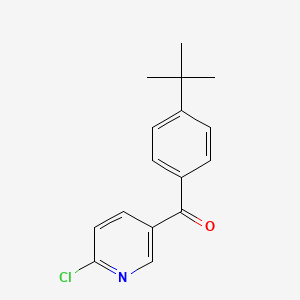
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
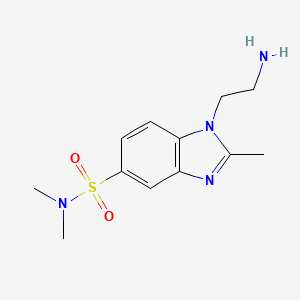
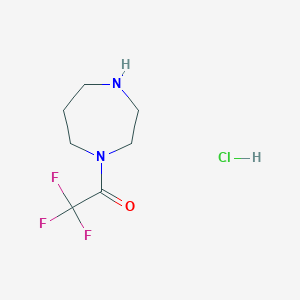
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
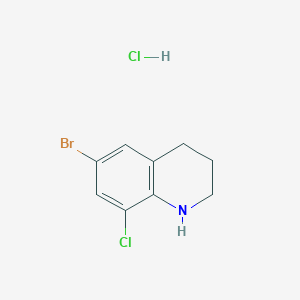
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
